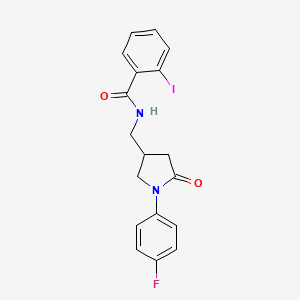

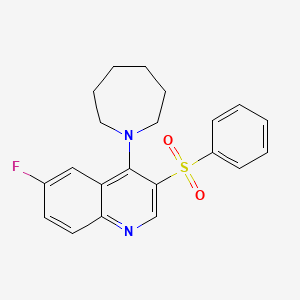

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives described in the provided papers. These derivatives have been studied for their potential biological activities, crystal structures, and chemical properties.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the use of racemic or chiral amino acids to introduce different substituents, as well as coupling reactions. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with variations in the N-acyl, N-alkyl, and amino functions . Another example is the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide through a coupling reaction, followed by crystallization using a toluene and methanol mixture .

Molecular Structure Analysis

The molecular structures of acetamide derivatives have been investigated using various techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations. The geometrical parameters obtained from these studies are consistent with the experimental data, and the stability of the molecules has been analyzed through hyper-conjugative interactions and charge delocalization . The conformation of the N-H bond and the orientation of substituent groups have also been described, providing insights into the molecular geometry of these compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving the compound . However, the related acetamide derivatives have been shown to participate in hydrogen bonding, which is crucial for the formation of crystal structures. For example, strong C-H⋯O and N-H⋯O intermolecular interactions have been observed in the crystal structures of some acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential, have been characterized. The HOMO and LUMO analysis has been used to determine charge transfer within the molecules, and the first hyperpolarizability has been calculated to assess their potential role in nonlinear optics . Additionally, the crystal structures of these compounds reveal the presence of various intermolecular interactions that contribute to their stability and properties .

Aplicaciones Científicas De Investigación

Herbicide Development and Usage

Chloroacetamides like 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide have been researched for their potential as herbicides. Studies like those by Weisshaar and Böger (1989) have explored the inhibition of fatty acid synthesis in algae, providing insights into the mechanisms of action of such compounds in agricultural contexts (Weisshaar & Böger, 1989).

Synthesis and Biological Activities

Research has been conducted on the synthesis of novel derivatives of chloroacetamide compounds and their biological activities. For instance, Sunder and Maleraju (2013) synthesized derivatives with potential anti-inflammatory properties (Sunder & Maleraju, 2013). Similarly, Narayana et al. (2016) explored different molecular conformations in acetamide derivatives, which have implications for their pharmacological properties (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

Studies like those by Chkirate et al. (2019) have investigated the synthesis of coordination complexes involving pyrazole-acetamide derivatives. These studies reveal insights into the self-assembly processes and antioxidant activities of these compounds (Chkirate et al., 2019).

Comparative Metabolism in Humans and Animals

Research has also been directed towards understanding the metabolism of chloroacetamide herbicides in humans and animals, as seen in the study by Coleman et al. (2000). Such research is crucial for evaluating the safety and environmental impact of these compounds (Coleman et al., 2000).

Analysis of Crystal Structures

Narayana et al. (2016) have conducted detailed analyses of the crystal structures of C,N-disubstituted acetamides, contributing to the understanding of their chemical properties and potential applications in various fields (Narayana et al., 2016).

Potential Antimicrobial Agents

Compounds like 4-oxo-thiazolidines and 2-oxo-azetidines, synthesized from acetamide derivatives, have been evaluated for their antibacterial activities, as discussed in the study by Desai et al. (2008). These findings are significant for the development of new antimicrobial drugs (Desai et al., 2008).

Propiedades

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-13-4-5-15(10-18(13)22)25-7-6-23-20(21(25)27)30-12-19(26)24-14-8-16(28-2)11-17(9-14)29-3/h4-11H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTQZXHBGBYHLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2519951.png)

![2-[(4-Fluorosulfonyloxyphenyl)sulfamoyl]-5-methylthiophene](/img/structure/B2519953.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

![N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2519959.png)

![N-(2,3-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519961.png)

![2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2519964.png)

![N-(3-chloro-4-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2519965.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B2519966.png)